![molecular formula C20H15NO2S B4937600 2-ethyl-5,6-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4937600.png)
2-ethyl-5,6-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-ethyl-5,6-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as EDO and belongs to the class of thieno[2,3-d][1,3]oxazine compounds.
Mechanism of Action
EDO acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of these receptors. This leads to an increase in the inhibitory neurotransmitter activity, resulting in the suppression of neuronal excitability. The modulation of GABA-A receptors by EDO has been shown to be selective and specific, with minimal effects on other neurotransmitter systems.
Biochemical and Physiological Effects:
EDO has been shown to have several biochemical and physiological effects, including anxiolytic, anticonvulsant, and sedative effects. It has also been shown to have neuroprotective properties and may have potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EDO in lab experiments is its high selectivity and specificity for GABA-A receptors. This allows for the modulation of these receptors without affecting other neurotransmitter systems. However, one limitation of using EDO is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of EDO, including its potential use in the treatment of anxiety disorders, epilepsy, and neurodegenerative diseases. Future research may also focus on improving the synthesis method of EDO to increase the efficiency of the process and reduce the cost of production. Additionally, the development of new analogs of EDO may lead to the discovery of more potent and selective modulators of GABA-A receptors.
Synthesis Methods
The synthesis of EDO involves a multi-step process that includes the reaction of 2-chloro-5,6-diphenylthieno[2,3-d][1,3]oxazine with ethylamine. The resulting product is then purified through column chromatography to obtain EDO in high yield and purity. The synthesis of EDO has been optimized to improve the efficiency of the process and reduce the cost of production.
Scientific Research Applications
EDO has been shown to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its ability to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. EDO has also been investigated for its potential use as an anxiolytic and anticonvulsant agent.
properties
IUPAC Name |
2-ethyl-5,6-diphenylthieno[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c1-2-15-21-19-17(20(22)23-15)16(13-9-5-3-6-10-13)18(24-19)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRWDTWYSVJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-5,6-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one |
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